molecular formula C8H6F2N2 B12964912 2-(2-Amino-4,6-difluorophenyl)acetonitrile

2-(2-Amino-4,6-difluorophenyl)acetonitrile

Cat. No.: B12964912
M. Wt: 168.14 g/mol
InChI Key: QURZUQWNGLHZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-4,6-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H6F2N2. It is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4,6-difluorophenyl)acetonitrile typically involves the fluorination of a precursor compound, such as phenylacetonitrile. One common method includes the reaction of phenylacetonitrile with chlorinating agents like thionyl chloride, followed by fluorination using reagents such as hydrogen fluoride-palladium on carbon (HF-Pd/C) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process generally includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4,6-difluorophenyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Amino-4,6-difluorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Amino-4,6-difluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluorine groups allows it to form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-4,6-difluorophenyl)acetonitrile is unique due to the specific positioning of the amino and fluorine groups, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

2-(2-amino-4,6-difluorophenyl)acetonitrile

InChI

InChI=1S/C8H6F2N2/c9-5-3-7(10)6(1-2-11)8(12)4-5/h3-4H,1,12H2

InChI Key

QURZUQWNGLHZLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)CC#N)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.